molecular formula C11H13NO4 B2936353 1-(Furan-3-carbonyl)piperidine-4-carboxylic acid CAS No. 926201-50-5

1-(Furan-3-carbonyl)piperidine-4-carboxylic acid

Cat. No.: B2936353
CAS No.: 926201-50-5
M. Wt: 223.228
InChI Key: TTXZODPRVFRDKB-UHFFFAOYSA-N
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Description

1-(Furan-3-carbonyl)piperidine-4-carboxylic acid is a versatile chemical intermediate, or building block, used primarily in medicinal chemistry and drug discovery research. This compound features both a carboxylic acid and an amide functional group, making it a valuable scaffold for the synthesis of more complex molecules. Its structure is characteristic of fragments used in the development of pharmaceutical compounds, particularly those targeting central nervous system disorders. Researchers utilize this piperidine derivative as a precursor in the design and synthesis of potential bioactive molecules, such as gamma-secretase modulators, which are investigated for their role in Alzheimer's disease pathways. The furan and piperidine rings are common pharmacophores found in molecules with a range of biological activities. As a high-purity synthetic intermediate, it is essential for constructing compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Sources: Supplier Page , MolPort , ChemSpace

Properties

IUPAC Name

1-(furan-3-carbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-10(9-3-6-16-7-9)12-4-1-8(2-5-12)11(14)15/h3,6-8H,1-2,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXZODPRVFRDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-carbonyl)piperidine-4-carboxylic acid typically involves the reaction of furan-3-carbonyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl group in the furan-3-carbonyl moiety participates in nucleophilic acyl substitutions. Common reactions include:

Reaction Type Reagents/Conditions Product Key Findings
Amide FormationEDCI, HOBt, DMF, amine substrates1-(Furan-3-carbonyl)-N-alkylpiperidine-4-carboxamideHigh yields (~85%) due to mild conditions.
EsterificationSOCl₂, ROHAlkyl 1-(furan-3-carbonyl)piperidine-4-carboxylateRequires anhydrous conditions to avoid hydrolysis.
HydrolysisNaOH/H₂O, refluxPiperidine-4-carboxylic acid derivativesCarboxylic acid regenerated under basic conditions .

Cyclization and Ring-Opening Reactions

The furan ring undergoes electrophilic substitutions and cycloadditions:

Diels-Alder Reactions

  • Reagents : Maleic anhydride, heat

  • Product : Bicyclic adducts (endo/exo selectivity observed)

  • Mechanism : Furan acts as a diene, forming six-membered transition states .

Friedel-Crafts Alkylation

  • Conditions : AlCl₃, alkyl halides

  • Outcome : Substitution at furan C5 position (steric preference)

Carboxylic Acid Derivatives

Transformation Reagents Application
Acid Chloride FormationThionyl chloride (SOCl₂)Intermediate for amides/esters
DecarboxylationCu-quinoline, ΔRemoval of CO₂ to yield piperidine analogs

Piperidine Ring Modifications

  • N-Alkylation : CH₃I/K₂CO₃ in DMF → Quaternary ammonium salts

  • Reduction : LiAlH₄ reduces carbonyl to CH₂ (limited by furan stability)

Biological Activity-Driven Reactions

The compound serves as a precursor in drug design:

Target Activity Modification Result
Anticancer AgentsCoupling with indole derivativesEnhanced receptor binding (IC₅₀ ~2.1 μM)
Antimicrobial CompoundsIntroduction of sulfonamide groupsBroad-spectrum activity against Gram(+) bacteria

Stability and Degradation Pathways

Critical stability data under varying conditions:

Condition Observation Mechanism
Acidic (pH <3)Furan ring protonation → PolymerizationAutocatalytic degradation
Oxidative (H₂O₂)Epoxidation of furan double bondFormation of unstable epoxides
UV Light (254 nm)[4π] Electrocyclic ring-openingLoss of aromaticity in furan

Scientific Research Applications

1-(Furan-3-carbonyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Furan-3-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: Furan-2-carbonyl vs. Furan-3-carbonyl Derivatives

The position of the carbonyl group on the furan ring significantly impacts molecular interactions. For example:

  • 1-(Furan-2-carbonyl)piperidine-4-carboxylic acid (CAS 887672-99-3, MW 481.56) has a furan-2-carbonyl group, which alters electronic distribution compared to the 3-position isomer.
  • 1-(Furan-3-carbonyl)piperidine-4-carboxylic acid has a more symmetrical electron-withdrawing effect due to the carbonyl group at the 3-position, which may stabilize the molecule in planar conformations critical for binding to biological targets.

Key Data:

Property This compound 1-(Furan-2-carbonyl)piperidine-4-carboxylic acid
Molecular Formula C₁₁H₁₃NO₄ C₂₅H₂₇N₃O₅S
Molecular Weight (g/mol) 235.23 481.56
Substituent Position Furan-3-carbonyl Furan-2-carbonyl
Solubility DMSO, Methanol Chloroform (Slightly)

Acyl Group Variations: Benzoyl and Chlorobenzoyl Derivatives

Replacing the furanoyl group with aromatic acyl substituents introduces distinct physicochemical properties:

  • 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS 352673-16-6, MW 267.71) incorporates a 2-chlorobenzoyl group, increasing lipophilicity (logP ~2.5) compared to the furan derivative (logP ~1.2). The chlorine atom enhances metabolic stability but may introduce toxicity concerns .
  • 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (CAS 149709-62-6, MW 215.22) features an ethoxycarbonyl group, which is hydrolytically labile. This ester group offers a prodrug strategy for masking the carboxylic acid’s polarity .

Key Data:

Property This compound 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid
Molecular Formula C₁₁H₁₃NO₄ C₁₃H₁₄ClNO₃ C₉H₁₅NO₄
Molecular Weight (g/mol) 235.23 267.71 215.22
Functional Groups Furan, Carboxylic acid Chlorobenzene, Carboxylic acid Ester, Carboxylic acid
Solubility DMSO, Methanol Chloroform, DMSO Water (limited), Ethanol

Piperidine Core Modifications: Substituent Effects

  • Piperidine-4-carboxylic acid hydrochloride (CAS 5984-56-5, MW 165.62) lacks acyl substituents, resulting in higher water solubility but reduced membrane permeability. It serves as a reference compound for studying substituent effects .
  • 1-Methylpiperidine-4-carboxylic acid (CAS 71985-80-3, MW 157.18) introduces a methyl group, increasing steric bulk and logP (0.8 vs. -1.2 for the parent acid). This modification is common in CNS-targeting drugs to enhance blood-brain barrier penetration .

Biological Activity

1-(Furan-3-carbonyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a furan-3-carbonyl group. This combination suggests potential biological activities, particularly in the context of cancer treatment and other pharmacological applications.

Chemical Structure

The compound can be represented as follows:

Structure C12H13NO3\text{Structure }\text{C}_{12}\text{H}_{13}\text{N}\text{O}_3

This structure is characterized by:

  • A piperidine ring, which is a common scaffold in drug design.
  • A furan moiety that may enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities , particularly in anticancer contexts. The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Studies have demonstrated that derivatives of this compound can activate apoptotic pathways in cancer cells, leading to cell death.
  • Protein Interaction : Interaction studies reveal that this compound binds to proteins involved in cancer signaling pathways, potentially modulating their activity and influencing cancer progression.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity :
    • In vitro studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown strong inhibitory effects on breast cancer cell lines (MCF7) with an IC50 value indicating effective concentration for inhibiting cell growth .
    • Comparative studies with similar compounds suggest that modifications to the structure can enhance or diminish biological activity, highlighting the importance of specific functional groups in therapeutic efficacy.
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins. These studies suggest that the compound has a favorable binding profile with key receptors involved in tumor growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
1-(Furan-2-carbonyl)piperidine-4-carboxylic acidSimilar piperidine structure but different carbonyl positionPotentially different biological activity due to structural variation
Piperidin-4-carboxylic acidLacks the furan moietySimpler structure; less likely to exhibit unique biological properties
Furan-3-carboxylic acidNo piperidine ring; only contains furanFocuses on different chemical properties and applications
2-Pyridinylpiperidin-4-carboxylic acidContains a pyridine ring instead of furanDifferent interaction profile due to nitrogen atom placement

The structural uniqueness of this compound lies in its combination of both furan and piperidine groups, which may provide distinct pharmacological properties not found in other similar compounds.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-(Furan-3-carbonyl)piperidine-4-carboxylic acid?

  • Methodology : A typical approach involves coupling a furan-3-carbonyl group to a piperidine-4-carboxylic acid scaffold. For example, reductive amination using NaBH3_3CN in methanol/acetic acid can facilitate the reaction between an aldehyde intermediate and piperidine-4-carboxylic acid derivatives . Purification via column chromatography (e.g., silica gel, eluting with CH2_2Cl2_2/MeOH) is recommended.
  • Key Reagents : Aldehydes, piperidine-4-carboxylic acid, NaBH3_3CN, and Boc-protecting groups (e.g., for intermediates) .

Q. How is this compound characterized in academic research?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6_6 solvent) to confirm backbone structure and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., observed [M+H]+^+ vs. calculated) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .

Q. What are the solubility and storage recommendations?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and methanol. Poor solubility in water or hexane .
  • Storage : Store under inert gas (N2_2/Ar) at –20°C in sealed containers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step syntheses?

  • Key Parameters :

  • Catalysts : Use palladium catalysts (e.g., Pd(OAc)2_2) for cross-coupling steps under inert atmospheres .
  • Temperature Control : Stepwise heating (40–100°C) to minimize side reactions .
  • Purification : Employ recrystallization (e.g., from EtOH/H2_2O) or preparative HPLC for intermediates .

Q. What strategies address stereochemical challenges in synthesis?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., tert-butyl XPhos) for stereocenter formation .
  • X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .

Q. How is biological activity assessed for this compound?

  • In Vitro Assays :

  • Receptor Binding : Radioligand competition assays (e.g., S1P1 receptor) using 3^3H-labeled tracers .
  • Enzyme Inhibition : Measure IC50_{50} values via fluorometric or colorimetric assays (e.g., acetylcholinesterase) .
    • In Vivo Studies : PET tracer synthesis (e.g., 18^{18}F-labeled derivatives) for pharmacokinetic profiling .

Data Analysis and Safety

Q. How should researchers handle discrepancies in reported CAS numbers or properties?

  • Verification Steps :

  • Cross-reference PubChem, Reaxys, and experimental data (e.g., NMR, MS) .
  • Validate purity via independent analytical methods (e.g., elemental analysis) .

Q. What safety protocols are critical for handling this compound?

  • Hazards : Irritant (skin/eyes), respiratory sensitization .
  • PPE : Lab coat, nitrile gloves, and fume hood use during synthesis .
  • First Aid : Flush eyes with water for 15 minutes; seek medical attention for ingestion .

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